4-(4-Isobutylphenyl)butan-1-amine

Catalog No.
S15934779
CAS No.
M.F
C14H23N
M. Wt
205.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Isobutylphenyl)butan-1-amine

Product Name

4-(4-Isobutylphenyl)butan-1-amine

IUPAC Name

4-[4-(2-methylpropyl)phenyl]butan-1-amine

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

InChI

InChI=1S/C14H23N/c1-12(2)11-14-8-6-13(7-9-14)5-3-4-10-15/h6-9,12H,3-5,10-11,15H2,1-2H3

InChI Key

PVNYIINYVXDWLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CCCCN

4-(4-Isobutylphenyl)butan-1-amine is an organic compound characterized by its unique structure, which includes a butane backbone and an isobutyl-substituted phenyl group. Its molecular formula is C14H23N, indicating it contains 14 carbon atoms, 23 hydrogen atoms, and one nitrogen atom. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, primarily due to its amine functional group that allows for diverse chemical reactivity.

  • Oxidation: The compound can be oxidized to form nitroso or nitro derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to yield primary amines from nitro compounds, typically employing hydrogen gas in the presence of palladium or platinum catalysts.
  • Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the formation of various substituted amines depending on the nucleophile used.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide.
  • Reduction: Hydrogen gas with palladium or platinum catalysts.
  • Substitution: Alkyl halides and other electrophiles.

The biological activity of 4-(4-Isobutylphenyl)butan-1-amine has been explored in various studies. It has shown potential as a modulator of specific molecular targets, including receptors and enzymes involved in inflammatory processes. Its interaction with these biological targets suggests possible therapeutic applications, although detailed studies on its pharmacodynamics and pharmacokinetics are still required.

The synthesis of 4-(4-Isobutylphenyl)butan-1-amine can be achieved through several methods:

  • Alkylation of Ammonia: A common method involves the alkylation of ammonia with haloalkanes, requiring a large excess of ammonia to ensure the formation of primary amines.
  • Catalytic Hydrogenation: Industrially, this compound can be produced through the catalytic hydrogenation of nitro compounds or via reductive amination of carbonyl compounds. These methods are preferred due to their efficiency and high yield.

4-(4-Isobutylphenyl)butan-1-amine has a wide range of applications:

  • Organic Synthesis: It serves as a building block in the synthesis of various organic compounds.
  • Medicinal Chemistry: The compound is being investigated for its therapeutic potential in treating various conditions due to its biological activity.
  • Industrial Uses: It is utilized in the manufacture of fine chemicals and as a reagent in various industrial processes.

Research into the interaction of 4-(4-Isobutylphenyl)butan-1-amine with biological systems has indicated that it may bind to specific receptors or enzymes, modulating their activity. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action. Further studies are needed to elucidate the precise molecular pathways involved.

Several compounds share structural similarities with 4-(4-Isobutylphenyl)butan-1-amine. Here are some notable examples:

CompoundDescription
1-(4-Isobutylphenyl)ethanolAn alcohol derivative that lacks the amine functionality found in 4-(4-Isobutylphenyl)butan-1-amine.
1-(4-Isobutylphenyl)ethanoneA ketone derivative that exhibits different reactivity compared to the amine form.
PhenylisobutylamineA higher homologue of amphetamine with distinct dopaminergic effects.
ButylamineAn organic compound with similar structural features but differing functional properties.

Uniqueness: 4-(4-Isobutylphenyl)butan-1-amine is distinctive due to its specific substitution pattern and the resulting chemical and biological properties. The presence of the amine group offers unique reactivity compared to its analogs, making it valuable in both synthetic and medicinal chemistry applications.

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

205.183049738 g/mol

Monoisotopic Mass

205.183049738 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-15

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